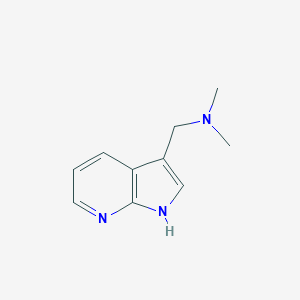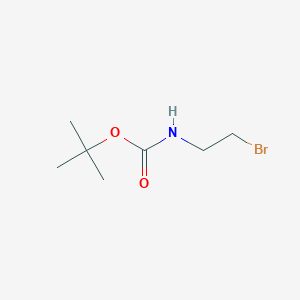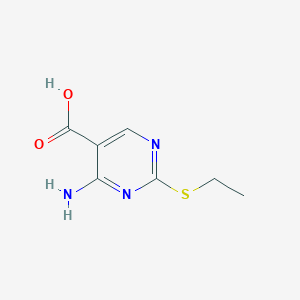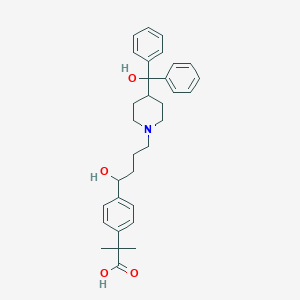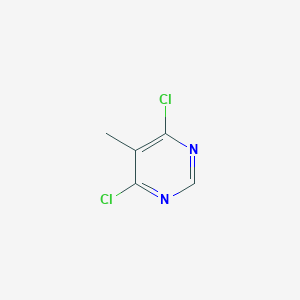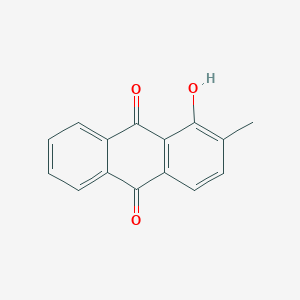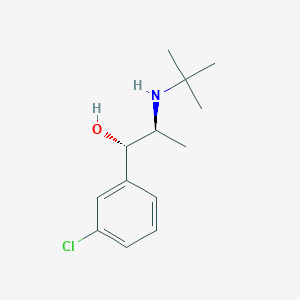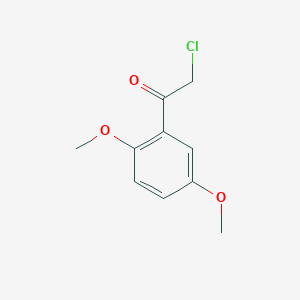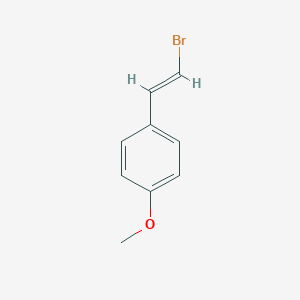
(E)-1-(2-溴乙烯基)-4-甲氧基苯
描述
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization and the formation of key chemical bonds that influence the overall molecular structure and reactivity. For instance, the synthesis of complex brominated and methoxy-substituted styrylbenzenes demonstrates the nuanced approach needed to achieve desired molecular configurations, highlighting the importance of controlling reaction conditions and isomerization processes (Kung et al., 2001).
Molecular Structure AnalysisThe molecular structure of related compounds showcases intricate networks of hydrogen bonds and π-interactions, particularly in methoxy-substituted distyrylbenzenes, which significantly impact their stability and reactivity (Velde et al., 2006). Such structural considerations are crucial for understanding the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene."
Chemical Reactions and Properties
Chemical reactions involving similar compounds reveal a range of possible transformations, including halogenation and coupling reactions, which are fundamental to synthesizing specific molecular architectures (Sanford et al., 1999). These reactions underscore the chemical versatility and potential synthetic utility of bromo- and methoxy- substituted compounds.
Physical Properties Analysis
The physical properties of analogous compounds, such as solubility, melting points, and crystal structure, provide insight into how molecular structure influences physical behavior. Studies on methoxybenzene derivatives reveal the impact of substituents on these properties, offering a basis for predicting the physical characteristics of "(E)-1-(2-Bromovinyl)-4-methoxybenzene" (Fun et al., 1997).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity patterns and stability under various conditions, is essential for understanding and predicting the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene." Research on similar compounds highlights the influence of molecular structure on these properties, guiding the synthesis and application of new materials (Otake et al., 2017).
科学研究应用
Summary of the Application
“(E)-1-(2-Bromovinyl)-4-methoxybenzene” is used in the field of organic chemistry, specifically in the process of nickel-catalyzed cross-electrophile allylation of vinyl bromides . This process is part of the modification of the anti-tumor natural medicine β-elemene .
Methods of Application or Experimental Procedures
The method involves a Ni-catalyzed cross-electrophile coupling of readily available allylic acetates with a variety of substituted alkenyl bromides using zinc as the terminal reductant . This approach displays excellent functional group tolerance and a broad substrate scope, which allows the creation of a series of 1,4-dienes including several structurally complex natural products and pharmaceutical motifs .
Results or Outcomes
The practicality of this transformation is demonstrated through the potent modification of the naturally antitumor active molecule β-elemene . The coupling strategy also has the potential to realize enantiomeric control .
安全和危害
未来方向
属性
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-Bromovinyl)-4-methoxybenzene | |
CAS RN |
6303-59-9 | |
| Record name | NSC43295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



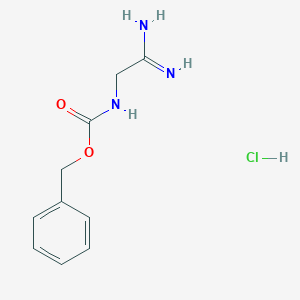
![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)
